molecular formula C16H18FN3O B15119968 1-(2-Fluorophenyl)-4-(6-methoxypyridin-2-yl)piperazine

1-(2-Fluorophenyl)-4-(6-methoxypyridin-2-yl)piperazine

Cat. No.: B15119968
M. Wt: 287.33 g/mol
InChI Key: NMSFAWJNVAHDEZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(6-methoxypyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a methoxypyridinyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-(6-methoxypyridin-2-yl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with the piperazine ring in the presence of a strong base, such as sodium hydride.

    Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-(6-methoxypyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, palladium catalysts, boronic acids, various solvents.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(6-methoxypyridin-2-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used as a tool compound to investigate the role of specific receptors and pathways in biological systems.

    Industrial Applications: The compound may be utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(6-methoxypyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-(6-methoxypyridin-2-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)-4-(6-methoxypyridin-2-yl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(2-Fluorophenyl)-4-(4-methoxypyridin-2-yl)piperazine: Similar structure but with the methoxy group at a different position on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacological properties.

Properties

Molecular Formula

C16H18FN3O

Molecular Weight

287.33 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-(6-methoxypyridin-2-yl)piperazine

InChI

InChI=1S/C16H18FN3O/c1-21-16-8-4-7-15(18-16)20-11-9-19(10-12-20)14-6-3-2-5-13(14)17/h2-8H,9-12H2,1H3

InChI Key

NMSFAWJNVAHDEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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